molecular formula C24H26FN5O2 B6122498 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6122498
M. Wt: 435.5 g/mol
InChI Key: SECRHLRZYCRYQD-UHFFFAOYSA-N
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Description

The compound N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide features a β-carboline core fused to a carboxamide group, which is further linked to a piperazine ring substituted with a 4-fluorophenyl moiety via a 2-oxoethyl chain. β-Carbolines are tricyclic indole alkaloids known for diverse biological activities, including interactions with serotonin and dopamine receptors . The 4-fluorophenylpiperazine group is a common pharmacophore in neuroactive compounds, influencing receptor affinity and selectivity. While direct experimental data for this specific compound are absent in the provided evidence, its structural features align with analogs discussed in the literature (e.g., piperazine-carboxamide derivatives with aryl substitutions) .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2/c25-17-5-7-18(8-6-17)28-11-13-29(14-12-28)23(31)15-26-24(32)30-10-9-20-19-3-1-2-4-21(19)27-22(20)16-30/h1-8,27H,9-16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECRHLRZYCRYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the Ugi reaction, which is a multi-component reaction that allows for the formation of complex molecules in a single step .

Industrial Production Methods

Industrial production of this compound may involve the use of parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing large quantities of the compound . These methods are advantageous due to their ability to produce high yields and their compatibility with various reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine and fluorophenyl derivatives .

Mechanism of Action

The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit human equilibrative nucleoside transporters by binding to their active sites, thereby preventing the transport of nucleosides across cell membranes . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Motifs

The target compound shares critical structural elements with several piperazine-carboxamide derivatives, differing in substituents and heterocyclic systems. Key comparisons include:

Table 1: Comparison of Piperazine-Carboxamide Derivatives
Compound ID Piperazine Substituent Carboxamide-Linked Heterocycle Melting Point (°C) Yield (%) Key NMR Shifts (¹H/¹³C) Source
Target Compound 4-Fluorophenyl β-Carboline N/A N/A N/A Hypothetical
Compound 34 2-Methoxyphenyl 5-Iodo-benzofuran 239–240 (HCl salt) 63 δ 7.43 (t, J = 7.8 Hz, 1H); 151.9 (C=O)
Compound 35 2-Methoxyphenyl Benzo[b]thiophene 214–216 62 δ 7.51 (s, 1H); 154.8 (C=O)
Compound 36 2,3-Dichlorophenyl 1H-Indole 226–228 40 δ 7.61 (d, J = 8.0 Hz, 1H); 158.7 (C=O)
Compound 31 2,3-Dichlorophenyl Benzofuran 209–212 (HCl salt) 45 δ 7.34 (d, J = 8.0 Hz, 1H); 158.7 (C=O)
Compound 54 Phenyl Benzo[b]oxazin-3(4H)-one N/A 60 δ 6.04 (d, J = 51.8 Hz, 1H); 168.77 (C=O)

Key Observations :

  • Substituent Effects : Fluorine (target compound) and chlorine (Compounds 31, 36) enhance lipophilicity and receptor binding, while methoxy groups (Compounds 34, 35) improve solubility .
  • Heterocyclic Influence : β-Carbolines (target) may exhibit stronger CNS activity compared to benzofuran/indole analogs due to enhanced planar aromaticity and receptor interactions .
  • Synthetic Yields : Higher yields (60–63%) are observed with methoxy-substituted piperazines (Compounds 34, 35) versus dichlorophenyl analogs (40–45%), likely due to steric and electronic factors .

Fluorine Substitution and Positional Effects

Fluorine’s position on the aryl ring significantly impacts bioactivity and physicochemical properties:

Table 2: Fluorinated Analogs
Compound ID Fluorine Position Linked Moiety Key Findings Source
Target Compound 4-Fluorophenyl β-Carboline Hypothesized high 5-HT2A/D2 receptor affinity N/A
Compound 54 2-Fluoro Benzo[b]oxazin-3(4H)-one Enhanced metabolic stability (¹H NMR: δ 6.04, d)
Compound 55 2,2-Difluoro Benzo[b]oxazin-3(4H)-one Reduced potency vs. monofluoro analogs
2-Fluorobenzoyl Hydroxyphenyl-oxoethyl Crystal structure confirms planar piperazine

Key Observations :

  • 4-Fluorophenyl vs. 2-Fluorobenzoyl : The target compound’s 4-fluorophenyl group may offer better receptor selectivity than 2-fluoro analogs (e.g., Compound 54) due to reduced steric hindrance .
  • Fluorine Count: Monofluorination (Compound 54) improves pharmacokinetics compared to difluoro derivatives (Compound 55), which show reduced potency .

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